
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is a dihydroxyanthraquinone compound. It is characterized by the presence of hydroxy substituents at positions 1 and 4, a methoxy group at position 2, and a methyl group at position 6 on the anthracene-9,10-dione structure. This compound is commonly found in various terrestrial and marine sources and has been widely studied for its diverse biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione can be synthesized through several methods. One common synthetic route involves the oxidation of anthracene derivatives. For example, the oxidation of 1,4-dihydroxy-2-methoxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield the desired compound .
Industrial Production Methods
In industrial settings, the compound can be produced through microbial fermentation followed by chemical post-treatment. For instance, the fermentation of specific fungi, such as Fusarium species, can produce anthraquinone derivatives, which can then be chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The hydroxy and methoxy groups can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and hepatoprotective activities.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific molecular pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone.
Uniqueness
1,4-Dihydroxy-2-methoxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .
Propriétés
Numéro CAS |
67402-64-6 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
1,4-dihydroxy-2-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)12-10(17)6-11(21-2)16(20)13(12)14(8)18/h3-6,17,20H,1-2H3 |
Clé InChI |
FZZQXPLSKXGZNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=CC(=C3O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


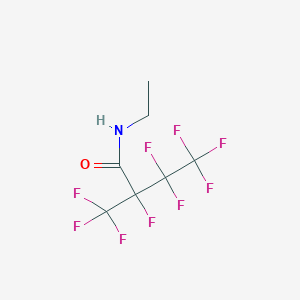
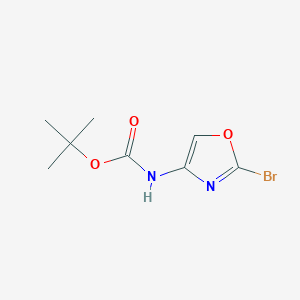
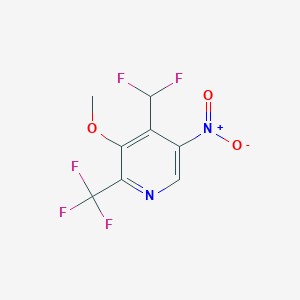
![4-([1,3]Oxazolo[4,5-b]quinoxalin-2-yl)-N,N-diphenylaniline](/img/structure/B13149827.png)
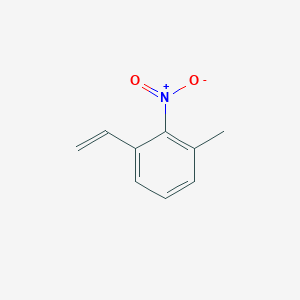
![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)

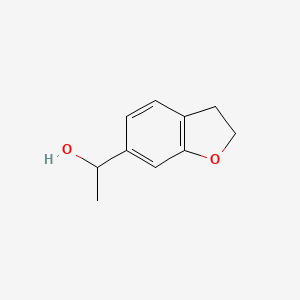
![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)





